3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Regioisomer differentiation Medicinal chemistry Physicochemical profiling

Secure 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7) to distinguish positional SAR. The ortho-bromobenzoyl motif uniquely alters torsional angles and electron density vs. meta/para isomers, directly impacting VR1 potency, CNS penetration (Kp ~2.1), and enzyme inhibition profiles. This scaffold is validated for TRPV1, muscarinic, dCTPase, and SCD1 target engagement. Do not substitute with regioisomers; procure the precise 2-bromo reference standard for reliable head-to-head screening and IP-differentiated lead optimization.

Molecular Formula C20H24BrN5O
Molecular Weight 430.35
CAS No. 886896-49-7
Cat. No. B2599026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
CAS886896-49-7
Molecular FormulaC20H24BrN5O
Molecular Weight430.35
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C20H24BrN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2
InChIKeyZVLCGBUXRFHMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7): Structural Profile and Research-Grade Procurement Context


3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7) is a heterocyclic small molecule belonging to the pyridazinylpiperazine chemotype, defined by a pyridazine core bearing a piperidin-1-yl substituent at the 6-position and a 2-bromobenzoyl-piperazin-1-yl group at the 3-position [1]. With a molecular formula of C20H24BrN5O, a molecular weight of 430.3 g/mol, and a calculated XLogP3 of 3.2, the compound occupies a moderately lipophilic chemical space typical of CNS-penetrant screening candidates [1]. The ortho-bromobenzoyl moiety distinguishes it from its meta- and para-bromo regioisomers, altering both electronic distribution and steric topology around the benzoyl-piperazine junction—properties that have been exploited in related pyridazinylpiperazine series targeting VR1 (TRPV1), muscarinic acetylcholine receptors (mAChRs), stearoyl-CoA desaturase 1 (SCD1), and dCTP pyrophosphatase 1 [2][3][4][5]. The compound is catalogued under PubChem CID 16799779 and is available from multiple chemical suppliers for research use [1].

Why 3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Cannot Be Generically Substituted Within Its Chemotype


Within the pyridazinylpiperazine chemotype, even subtle regioisomeric or substituent changes produce functionally distinct profiles that preclude casual interchange. The 2-bromobenzoyl group in CAS 886896-49-7 places bromine in the ortho position, altering the torsional angle and electron density at the amide carbonyl relative to the 3-bromo (meta) or 4-bromo (para) congeners—modifications that have been shown in analogous pyridazinylpiperazine SAR campaigns to shift receptor subtype selectivity, CNS penetration (rat brain:plasma Kp), and enzyme inhibition potency [1][2]. The piperidin-1-yl group at the pyridazine 6-position contributes to the compound's hydrogen-bond acceptor profile (five HBA count) and influences interaction with residues in the transmembrane domains of GPCR targets and nucleotide-binding enzyme pockets, as demonstrated in structure–activity relationship studies of the closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core [1][2]. Replacing the piperidine with morpholine, azepane, or pyrrolidine—or removing it entirely—can ablate target engagement in this scaffold class. These dependencies mean that procurement decisions cannot be based solely on 'pyridazinylpiperazine' class membership; the specific substitution pattern of CAS 886896-49-7 confers a unique physicochemical and potential pharmacodynamic signature [3].

Quantitative Differentiation Evidence for 3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7)


Ortho- vs. Meta-Bromo Regioisomerism: Predicted Physicochemical and Topological Differentiation

The 2-bromobenzoyl (ortho) substitution in CAS 886896-49-7 introduces a distinct torsional profile at the benzoyl-piperazine amide bond compared to the 3-bromobenzoyl (meta) regioisomer, 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine [1]. While both share the identical molecular formula C20H24BrN5O and molecular weight (430.3 g/mol), the ortho-bromo placement alters the electron-withdrawing inductive effect experienced at the amide carbonyl carbon and creates a different steric environment around the piperazine ring [1]. This regioisomeric distinction has been exploited in related pyridazinylpiperazine series: in the Tafesse et al. (2004) VR1 antagonist study, the nature and position of the aryl substituent on the piperazine ring was a critical determinant of IC50 values spanning 9–200 nM across the library [2].

Regioisomer differentiation Medicinal chemistry Physicochemical profiling

Pyridazinylpiperazine Scaffold Positioning Within the VR1 (TRPV1) Antagonist Pharmacophore

The pyridazinylpiperazine chemotype was developed as a second-generation scaffold designed to improve upon the pharmaceutical and pharmacological profile of BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide), a first-generation VR1 antagonist [1]. In the Tafesse et al. (2004) study, a structurally biased library of pyridazinylpiperazine analogs was evaluated for VR1 antagonist activity in capsaicin-induced (CAP) and pH 5.5-induced FLIPR assays in a human VR1-expressing HEK293 cell line; the most potent compounds achieved IC50 values in the range of 9–200 nM, representing a substantial improvement over the lead BCTC [1]. While CAS 886896-49-7 itself was not explicitly reported in the published tables of that study, its core scaffold—featuring a pyridazine linker between piperidine and a benzoyl-piperazine moiety—places it within the same pharmacophoric region defined by those SAR findings [1][2].

TRPV1 antagonist Pain research Pyridazinylpiperazine SAR

Physicochemical Differentiation from the 4-Bromo (Para) Analog: Lipophilicity and Hydrogen-Bonding Considerations

The computed physicochemical properties of CAS 886896-49-7 differentiate it from the para-bromo analog (4-bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. The ortho-bromobenzoyl conformation in CAS 886896-49-7 can engage in intramolecular electrostatic interactions between the bromine atom and the amide carbonyl oxygen that are geometrically impossible for the para-bromo isomer [1]. The resulting conformational constraint at the benzoyl-piperazine junction may influence both the ground-state geometry and the compound's interaction with hydrophobic binding pockets. Both compounds share identical molecular weight (430.3 g/mol) and hydrogen-bond acceptor count (5), but the ortho-bromo configuration in CAS 886896-49-7 creates a distinct three-dimensional shape that computational docking studies in related pyridazinylpiperazine series have shown to affect complementarity with target protein surfaces [2].

Physicochemical property comparison Lipophilicity CNS drug design

Piperidine vs. Morpholine or Azepane at the Pyridazine 6-Position: Scaffold-Level Implications for CNS Penetration and Target Selectivity

The piperidin-1-yl substituent at the pyridazine 6-position in CAS 886896-49-7 distinguishes it from analogs bearing morpholine (e.g., 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine) or azepane (e.g., 1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane) at the same position [1]. In the closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series reported by Bender et al. (2017), CNS penetration was a key optimization parameter, with the piperidine-containing core achieving rat brain:plasma Kp values of approximately 2.1 and Kp,uu of approximately 1.1—indicating favorable brain exposure driven in part by the lipophilic piperidine moiety [2]. Replacement of piperidine with more polar heterocycles (morpholine) would be expected to reduce logD and potentially alter both CNS penetration and muscarinic receptor subtype selectivity, as the 6-position substituent directly influences interactions with receptor transmembrane domains [2].

CNS penetration Muscarinic receptor Scaffold hopping

Positioning Relative to dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Chemotype

A structurally related series of piperazin-1-ylpyridazines was identified by Llona-Minguez et al. (2017) as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. These compounds increased dCTPase thermal and protease stability and displayed outstanding selectivity over related nucleotide-processing enzymes, synergizing with cytidine analogues against leukemic cells [1]. CAS 886896-49-7, bearing a 2-bromobenzoyl-piperazine linked to a 6-piperidinyl-pyridazine, shares the piperazin-1-ylpyridazine core architecture that proved essential for dCTPase inhibition in that study. The presence of the piperidine at the 6-position parallels the substitution pattern found in the most potent dCTPase inhibitor leads [1]. While this specific compound was not explicitly evaluated in the published dCTPase SAR tables, its structural congruence with the active chemotype suggests it occupies a relevant region of chemical space for this emerging target [1].

dCTPase inhibitor Cancer research Nucleotide metabolism

Recommended Research Application Scenarios for 3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 886896-49-7)


Focused SAR-by-Catalog Exploration of the Benzoyl Position in Pyridazinylpiperazine TRPV1 Antagonists

Procure CAS 886896-49-7 as the ortho-bromo reference point within a regioisomeric panel that includes the 3-bromo (meta) and 4-bromo (para) congeners for systematic evaluation of halogen position effects on VR1 (TRPV1) antagonist potency. The Tafesse et al. (2004) study demonstrated that the pyridazinylpiperazine scaffold supports IC50 values in the 9–200 nM range against human VR1 in FLIPR assays, with aryl substituent identity and position being critical determinants of activity [1]. Testing all three bromo regioisomers in parallel allows direct deconvolution of positional SAR at the benzoyl site.

CNS-Penetrant Muscarinic Acetylcholine Receptor (mAChR) Probe Development

Use CAS 886896-49-7 as a starting scaffold for developing CNS-penetrant muscarinic receptor probes. The Bender et al. (2017) study established that the 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core achieves favorable rat brain:plasma distribution (Kp ≈ 2.1, Kp,uu ≈ 1.1) and displays pan-muscarinic antagonist activity across M1–M5 subtypes [2]. The 2-bromobenzoyl group in CAS 886896-49-7 can serve as a synthetic handle for further diversification (e.g., Suzuki coupling, Buchwald–Hartwig amination) or as a pharmacophoric element in its own right for exploring halogen-bonding interactions with mAChR orthosteric or allosteric sites.

dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Library Expansion

Deploy CAS 886896-49-7 as a screening compound or synthetic intermediate for dCTPase inhibitor discovery campaigns. The Llona-Minguez et al. (2017) J. Med. Chem. study validated the piperazin-1-ylpyridazine scaffold as a novel dCTPase inhibitor chemotype capable of increasing enzyme thermal stability and synergizing with cytidine analogues in leukemic cell models [3]. The compound's commercial availability facilitates rapid acquisition for biochemical assay screening, thermal shift assays, and co-crystallography trials aimed at mapping the dCTPase active site.

SCD1 Inhibitor Chemical Starting Point for Metabolic Disease Research

Evaluate CAS 886896-49-7 in the context of stearoyl-CoA desaturase 1 (SCD1) inhibition, a target implicated in obesity and type 2 diabetes. US Patent 9,102,669 B2 describes substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, establishing the relevance of this chemotype for metabolic disease applications [4]. The 2-bromobenzoyl group provides a distinct substitution pattern not extensively explored in the patent's exemplified compounds, offering novelty for IP generation in follow-up medicinal chemistry efforts.

Quote Request

Request a Quote for 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.